molecular formula C12H8N2OS B2463779 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 198780-60-8

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2463779
CAS No.: 198780-60-8
M. Wt: 228.27
InChI Key: LQEGQLIUHNPMMF-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a naphthalene ring fused to an oxadiazole ring with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of naphthalene-2-carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The oxadiazole ring can interact with nucleic acids and enzymes, affecting cellular processes. These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-amine: Similar structure but with an amine group instead of a thiol group.

    5-(Naphthalen-2-yl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of an oxadiazole ring.

    5-(Naphthalen-2-yl)-1,2,4-triazole-3-thiol: Features a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the naphthalene and oxadiazole rings, which confer distinct electronic and steric properties. The thiol group adds further reactivity, making this compound versatile for various chemical transformations and applications .

Properties

IUPAC Name

5-naphthalen-2-yl-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c16-12-14-13-11(15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEGQLIUHNPMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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